(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a methoxy-substituted phenyl ring, and a methyl-substituted phenyl ring, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: 2-amino-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophilic site, while the aromatic rings could participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-chlorophenyl)prop-2-enamide
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Uniqueness
The presence of both methoxy and methyl groups in (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULDWBXTSCHFC-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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